molecular formula C21H22FN5S B2789750 2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 2380183-09-3

2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No. B2789750
CAS RN: 2380183-09-3
M. Wt: 395.5
InChI Key: RIHWYWBKRIRWDH-UHFFFAOYSA-N
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Description

The compound “2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The synthesis involves a series of reactions, including the formation of the pyridazinone ring and the introduction of the piperazine moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several ring structures and functional groups. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound can be elucidated using various spectroscopic techniques, including HRMS, IR, 1H and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups and ring structures can lead to a variety of possible reactions. For instance, the pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. The pyrrolidine ring, for instance, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been studied for their inhibitory effects on certain enzymes. For example, the 4-fluorophenyl derivative of a similar compound showed strong inhibitory effect with a Ki value of 10.1±2.9 nM .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that similar compounds have been used in the development of clinically active drugs .

properties

IUPAC Name

2-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5S/c22-16-6-4-15(5-7-16)17-8-9-20(25-24-17)27-12-10-26(11-13-27)14-21-23-18-2-1-3-19(18)28-21/h4-9H,1-3,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWYWBKRIRWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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